molecular formula C16H14N2O4 B2869703 N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide CAS No. 478248-85-0

N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide

Cat. No.: B2869703
CAS No.: 478248-85-0
M. Wt: 298.298
InChI Key: CPPHELGQMIKQEI-LICLKQGHSA-N
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Description

N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide is a complex organic compound belonging to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide typically involves the following steps:

  • Formation of 7-methoxy-1-benzofuran-2-yl hydrazine: This is achieved by reacting 7-methoxy-1-benzofuran-2-carboxaldehyde with hydrazine hydrate under acidic conditions.

  • Condensation Reaction: The hydrazine derivative is then condensed with 2-furoic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the target compound.

Industrial Production Methods: On an industrial scale, the synthesis process may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution Reactions: Substitution at various positions on the benzofuran ring can yield a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various halogenating agents, such as bromine (Br2) and iodine (I2), are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduced Products: Reduced analogs with altered functional groups.

  • Substituted Products: Derivatives with different substituents on the benzofuran ring.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide has been studied for its potential antimicrobial properties. It has shown efficacy against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have indicated its ability to inhibit the growth of certain cancer cell lines.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and biological activity make it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular processes, leading to its biological activity. The exact pathways and targets are still under investigation, but its potential as a therapeutic agent is promising.

Comparison with Similar Compounds

  • Coumarin Derivatives: Similar in structure and often used in medicinal chemistry.

  • Benzofuran Derivatives: Other benzofuran compounds with varying substituents and biological activities.

  • Furoic Acid Derivatives: Compounds derived from furoic acid with diverse applications.

Uniqueness: N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(17-18-16(19)13-7-4-8-21-13)14-9-11-5-3-6-12(20-2)15(11)22-14/h3-9H,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPHELGQMIKQEI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329391
Record name N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478248-85-0
Record name N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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